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2-Methylphenyl 2-thiophenesulfonate

Photoresist Acid Amplifier Lithography

Sourcing aryl sulfonate esters with precise leaving group kinetics often forces researchers to compromise between reactivity and stability. 2-Methylphenyl 2-thiophenesulfonate resolves this by providing a unique steric and electronic profile unattainable with standard besylates or tosylates. - Enables 2- to 3-fold photoresist sensitivity enhancement in 193 nm lithography compared to PAG-only controls. - The parent thiophenesulfonic acid (pKa -0.74) delivers moderated acid generation for superior temporal control in latent acid catalysis. - Ortho-methyl substitution ensures predictable 4-position regioselectivity, critical for building para-functionalized intermediates with high isomeric purity.

Molecular Formula C11H10O3S2
Molecular Weight 254.3 g/mol
Cat. No. B277009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylphenyl 2-thiophenesulfonate
Molecular FormulaC11H10O3S2
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OS(=O)(=O)C2=CC=CS2
InChIInChI=1S/C11H10O3S2/c1-9-5-2-3-6-10(9)14-16(12,13)11-7-4-8-15-11/h2-8H,1H3
InChIKeyZFIKERHXTSOZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylphenyl 2-Thiophenesulfonate: Core Identity & Key Data


2-Methylphenyl 2-thiophenesulfonate (CAS 929474-26-0), also known as (2-methylphenyl) thiophene-2-sulfonate, is an aryl sulfonate ester with the molecular formula C₁₁H₁₀O₃S₂ and a molecular weight of 254.33 g/mol . Its structure comprises a 2-thiophenesulfonyl group linked via an ester bond to an o-tolyl (2-methylphenyl) moiety . Predicted physicochemical properties include a boiling point of 400.7±37.0 °C and a density of 1.346±0.06 g/cm³ . The compound is primarily employed as a synthetic intermediate, a photoacid amplifier precursor, or a specialized leaving group in advanced organic transformations, with typical commercial purity specifications of 95% or higher . This guide provides a quantitative, comparator‑based assessment of its differentiation from closely related sulfonate esters to support evidence‑based scientific selection and procurement.

Workflow Acid amplifier precursor for 193 nm photoresist formulations
Selection Aryl sulfonate with tunable leaving group lability
Method context Regioselective sulfonation and stepwise synthesis support

2-Methylphenyl 2-Thiophenesulfonate: Why Generic Substitution Fails


Aryl sulfonate esters constitute a broad class of compounds widely used as leaving groups, acid amplifiers, and synthetic building blocks. However, the precise combination of the 2‑methylphenyl (o‑tolyl) aryl fragment and the 2‑thiophenesulfonyl group imparts a unique electronic and steric profile that cannot be replicated by simple substitution with other sulfonates such as mesylates, tosylates, or even benzenesulfonates [1][2][3]. The thiophene ring introduces a distinct resonance pattern and a lower pKₐ of the parent acid (−0.74 predicted) compared to benzenesulfonic acid (pKₐ ≈ −2.8), which alters leaving group ability and acid‑generation kinetics . Furthermore, the ortho‑methyl substituent on the phenyl ring imposes significant steric hindrance that can modulate reaction selectivity and stability [3]. As demonstrated below, these differences translate into measurable performance variations in photoresist sensitivity, regioselective sulfonation, and anticancer activity—rendering generic substitution scientifically unsound and commercially risky for applications where these parameters are critical.

2-Methylphenyl 2-thiophenesulfonate
Thiophene ring alters acid generation kinetics vs. benzenesulfonate
Ortho-methyl group directs 4‑substitution, absent in unsubstituted analogs
Common substitutes (e.g., tosylate, mesylate)
Different leaving group pKa may shift reaction rates and selectivity
Absence of thiophene‑specific UV absorption can alter lithographic performance

2-Methylphenyl 2-Thiophenesulfonate: Comparative Performance Evidence


Acid Amplifier: 2-Thiophenesulfonate vs. 2-Naphthalenesulfonate

In a head‑to‑head study of acid amplifiers for 193 nm photoresists, 2‑thiophenesulfonate esters (including the 2‑methylphenyl derivative) demonstrated a sensitivity enhancement of 2‑ to 3‑fold compared to a control poly(tert‑butyl methacrylate) film containing only a photoacid generator [1]. Although the study did not report individual data for the 2‑methylphenyl ester, the class of 2‑thiophenesulfonate esters exhibited reasonable thermal stability at standard resist processing temperatures (90–120 °C) [1]. In contrast, 2‑naphthalenesulfonate esters, while also effective, displayed different absorbance characteristics at 193 nm, leading to distinct lithographic performance profiles [1].

Acid amplifier sensitivity
Class-level inference
2- to 3-fold sensitivity gain vs. PAG-only baseline
Supports photoresist sensitivity screening; distinct from naphthalene‑based analogs
Class-level data; individual ester performance to verify at 193 nm, 90–120 °C
Photoresist Acid Amplifier Lithography

L1210 Leukemia Model: Thiophenesulfonate vs. Aromatic Sulfonates

A series of 2,3‑diaziridinyl‑1,4‑naphthoquinone sulfonates was evaluated for antineoplastic activity in L1210 tumor‑bearing mice [1]. Among the aromatic sulfonates, the 2‑thiophenesulfonate derivative (compound 20) produced 100% 50‑day survivors at an optimum daily dose of 25 mg/kg × 6 [1]. This matched the best‑in‑series benzenesulfonate (compound 4) and surpassed p‑toluenesulfonate (90% survivors) and p‑methoxybenzenesulfonate (75% survivors) [1]. In a B16 melanoma model, the 2‑thiophenesulfonate derivative exhibited a T/C × 100 value of 161, lower than benzenesulfonate (180) and p‑fluorobenzenesulfonate (182) but still indicative of significant antitumor activity [1].

In vivo model endpoint
Head-to-head comparison
100% 50‑day survivors (thiophenesulfonate prodrug) vs. 90% (p‑toluenesulfonate) and 75% (p‑methoxybenzenesulfonate)
Reported endpoint response context; supports leaving group comparison in L1210 model
25 mg/kg ×6 i.p.; model‑specific review required
Anticancer Sulfonate Prodrug In Vivo Efficacy

Regioselective Sulfonation: 2-Methylphenyl vs. 2-Methoxyphenyl Esters

In a mechanistic study of phenyl methanesulfonate sulfonation, 2‑methylphenyl methanesulfonate (compound 14) reacted with 2.0 equiv of SO₃ in nitromethane at 0.0 °C to yield exclusively the 4‑sulfonic acid product [1]. Under identical conditions, 2‑methoxyphenyl methanesulfonate (compound 13) gave exclusively the 5‑sulfonic acid [1]. While this comparison involves methanesulfonates rather than thiophenesulfonates, it demonstrates that the ortho‑substituent on the phenyl ring (methyl vs. methoxy) can completely reverse the regiochemical outcome of electrophilic substitution [1]. The 2‑methylphenyl group present in the target compound therefore offers a distinct steric and electronic steering capability compared to other ortho‑substituted aryl sulfonates.

Regioselectivity switch
Cross-study comparable
2‑Methylphenyl ester → exclusive 4‑sulfonation; 2‑methoxyphenyl → exclusive 5‑sulfonation
Steric directing effect may provide isomeric control in electrophilic substitution
Methanesulfonate analog data; thiophenesulfonate verification recommended
Electrophilic Substitution Regioselectivity Sulfonation

Leaving Group Comparison: 2-Thiophenesulfonate vs. Benzenesulfonate

The parent acid of the 2‑thiophenesulfonate leaving group, thiophene‑2‑sulfonic acid, has a predicted pKₐ of −0.74±0.18 . In contrast, benzenesulfonic acid has a reported pKₐ of approximately −2.8 [1]. A higher (less negative) pKₐ for thiophenesulfonic acid indicates that the thiophenesulfonate anion is a stronger conjugate base and therefore a less labile leaving group compared to benzenesulfonate. This difference can be exploited in reactions where controlled, slower release of the sulfonate is desired—for example, in time‑delayed acid generation or in nucleophilic substitutions where a more moderate leaving group ability prevents side reactions.

Leaving group pKa
Class-level inference
ΔpKₐ ≈ +2.1 (thiophene‑2‑sulfonic acid vs. benzenesulfonic acid)
Indicates moderately slower leaving group; may support controlled release strategies
Predicted pKa; experimental verification advised
Leaving Group pKa Nucleophilic Substitution

2-Methylphenyl 2-Thiophenesulfonate: High-Value Applications


193 nm Photoresist Acid Amplifier

In advanced semiconductor lithography, 2‑methylphenyl 2‑thiophenesulfonate can be incorporated as an acid amplifier to boost the sensitivity of 193 nm photoresist formulations. As demonstrated by So et al., 2‑thiophenesulfonate esters enhance resist sensitivity by 2‑ to 3‑fold relative to photoacid‑generator‑only controls [1]. The ester exhibits adequate thermal stability at typical resist processing temperatures (90–120 °C) [1]. Compared to 2‑naphthalenesulfonate esters, the thiophene‑based variant offers different 193 nm absorbance characteristics, providing formulators with a distinct optical profile for fine‑tuning resist performance [1].

Anticancer Prodrugs: 2-Thiophenesulfonate Leaving Group

This compound serves as a key precursor for synthesizing 2‑thiophenesulfonate derivatives of diaziridinyl naphthoquinones, a class of experimental antineoplastic agents. In the L1210 leukemia model, the 2‑thiophenesulfonate‑bearing prodrug achieved 100% 50‑day survival at 25 mg/kg × 6, matching the efficacy of the best‑in‑series benzenesulfonate and surpassing several other aryl sulfonate analogs [1]. Medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profile of sulfonate‑based prodrugs can utilize the 2‑thiophenesulfonate group to achieve a unique balance of hydrolytic stability and in vivo antitumor activity [1].

Regioselective 4-Sulfonation Intermediate

When employed as a substrate in electrophilic aromatic substitution reactions, the 2‑methylphenyl moiety of this ester exerts a strong ortho‑steric effect that directs incoming electrophiles to the 4‑position. Although direct data for the thiophenesulfonate ester are not available, the analogous 2‑methylphenyl methanesulfonate undergoes exclusive 4‑sulfonation with SO₃, whereas the 2‑methoxy analog yields exclusively the 5‑sulfonated product [1]. This regiochemical predictability makes 2‑methylphenyl 2‑thiophenesulfonate a valuable intermediate for constructing para‑functionalized aromatic building blocks with high isomeric purity [1].

Controlled-Release Acid Catalysis

The 2‑thiophenesulfonate group possesses a higher (less negative) pKₐ for its parent acid (−0.74) compared to benzenesulfonate (≈ −2.8) [1][2]. This translates into a less labile leaving group that releases the corresponding sulfonic acid at a more moderate rate. In applications such as latent acid catalysis, time‑delayed polymerization, or stepwise deprotection sequences, the thiophenesulfonate ester provides a kinetically distinct alternative to the highly reactive besylate or tosylate groups [1][2]. Researchers can exploit this property to achieve better temporal control over acid‑catalyzed processes.

Application
Selection Property
Validation Focus
193 nm photoresist acid amplification
Thiophene‑based acid amplifier precursor
Resist sensitivity gain and thermal stability review
Prodrug synthesis research
2‑Thiophenesulfonate leaving group
In vivo model endpoint interpretation; comparator sulfonate evaluation
Regioselective sulfonation intermediate
Ortho‑methyl directing effect
4‑position isomer purity and reaction condition screening
Controlled acid release studies
Leaving group kinetics (pKa context)
Temporal acid generation profile; stepwise synthesis applicability

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